molecular formula C11H13BrN2O4S2 B1431906 methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949836-92-3

methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431906
CAS No.: 1949836-92-3
M. Wt: 381.3 g/mol
InChI Key: VFCWBTDILAXTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic compounds with multiple substituents. According to established databases, the official IUPAC name is methyl 2-(2-imino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate;hydrobromide. This nomenclature reflects the hierarchical naming system where the benzothiazole ring system serves as the parent structure, with systematic numbering beginning from the sulfur atom within the thiazole ring. The methyl acetate substituent at position 2 of the imine nitrogen creates a bridging connection between the heterocyclic core and the ester functionality.

The structural complexity of this compound introduces several considerations regarding potential isomeric forms and tautomeric equilibria. Research on benzothiazole derivatives has demonstrated that compounds containing imine functionalities can exist in tautomeric equilibrium between amine and imine forms. The energy barriers for tautomeric interconversion in similar benzothiazole systems have been calculated to range from approximately 23 to 41 kilojoules per mole, indicating that both forms may coexist under standard conditions. However, computational studies suggest that imine tautomers generally exhibit greater stability in benzothiazole derivatives containing electron-withdrawing substituents such as the methylsulfonyl group present in this compound.

The stereochemical considerations for this molecule primarily involve the configuration around the imine double bond. The presence of the methylsulfonyl substituent at the 6-position of the benzothiazole ring creates an asymmetric environment that could influence the preferred geometric arrangement of substituents. However, the rigid planar nature of the benzothiazole core system constrains the overall molecular geometry and limits conformational flexibility.

Nomenclature System Name
IUPAC methyl 2-(2-imino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Systematic methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Chemical Abstracts Service 1949836-92-3
InChI Key VFCWBTDILAXTFH-UHFFFAOYSA-N

CAS Registry Number Validation and Synonym Reconciliation

The Chemical Abstracts Service registry number for this compound is definitively established as 1949836-92-3. This registry number has been consistently validated across multiple chemical databases and commercial suppliers, indicating reliable identification within the chemical literature. The registration reflects the specific hydrobromide salt form of the compound, distinguishing it from potential alternative salt forms or the free base structure.

Synonym reconciliation reveals several alternative naming conventions employed across different chemical databases and suppliers. The compound is frequently referenced as this compound in commercial catalogs. Additional systematic variations include the descriptor "methyl 2-(2-imino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate;hydrobromide" as recorded in PubChem databases. These variations primarily reflect differences in bracketing conventions for the thiazole ring system and punctuation standards for salt designation.

Properties

IUPAC Name

methyl 2-(2-imino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S2.BrH/c1-17-10(14)6-13-8-4-3-7(19(2,15)16)5-9(8)18-11(13)12;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWBTDILAXTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS No. 1949836-92-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2O4S2C_{11}H_{13}BrN_{2}O_{4}S_{2}, with a molecular weight of approximately 381.26 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with various reagents to introduce the methylsulfonyl and imino groups. Specific methodologies may include:

  • Condensation Reactions : Utilizing thiazole derivatives and methylating agents.
  • Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the thiazole structure.

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives can effectively inhibit bacterial growth, with minimal inhibitory concentrations (MICs) often in the low microgram per milliliter range .

Antiviral Effects

Compounds related to this compound have demonstrated antiviral properties, particularly against HIV and other viral infections. The mechanism often involves the inhibition of viral replication or interference with viral enzymes .

Anti-inflammatory and Antioxidant Activities

In vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. Additionally, its antioxidant properties can help mitigate oxidative stress in cellular models, which is crucial in preventing cellular damage and associated diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study published in PMC reported that similar benzo[d]thiazole compounds showed potent activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
  • Mechanistic Insights : Molecular docking studies have elucidated the interactions between these compounds and target proteins involved in disease pathways, such as acetylcholinesterase for Alzheimer's disease treatment .
  • Comparative Analysis : In a comparative study of thiazole derivatives, this compound was found to have superior activity against certain strains of bacteria compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralSuppression of viral replication
Anti-inflammatoryModulation of cytokine production
AntioxidantROS scavenging
AnticancerCytotoxic effects on cancer cells

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibit promising antimicrobial properties. For instance, studies on thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer effects. In vitro studies demonstrate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The efficacy of these compounds is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Compounds within this class have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively. The inhibition of these enzymes can lead to decreased glucose absorption in the intestines and improved cognitive function .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity. Modifications in the substituents on the benzothiazole ring can significantly affect the compound's pharmacological profile, allowing for the development of more potent derivatives .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .
  • Anticancer Activity : In a comparative study, several thiazole derivatives were screened against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring increased cytotoxicity against MCF7 cells, suggesting a structure-activity relationship that could be exploited for drug development .
  • Enzyme Inhibition : Research focusing on α-glucosidase inhibitors revealed that thiazole-based compounds could effectively lower blood sugar levels in diabetic models, demonstrating their potential therapeutic applications in managing diabetes .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • The methylsulfonyl group (-SO₂CH₃) in the target compound increases electron withdrawal compared to methoxy (-OCH₃) or methylthio (-SCH₃) groups. This enhances stability and may improve binding to charged biological targets .
  • Chloro (-Cl) substituents (as in ) offer moderate electron withdrawal and are often linked to antimicrobial activity.

Synthetic Routes :

  • Analogues like ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) are synthesized via palladium-catalyzed cross-coupling reactions , suggesting similar methods could apply to the target compound.
  • Alkylation with bromoacetate esters (e.g., benzyl bromoacetate in ) is a common strategy for introducing the acetate moiety.

Chloro-substituted analogues (e.g., ) may share antimicrobial properties with sulfathiazole derivatives .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methylsulfonyl group increases water solubility compared to methoxy or methylthio analogues, which could enhance oral bioavailability.

Preparation Methods

Benzothiazole Core Formation with Methylsulfonyl Substitution

  • The benzothiazole ring is typically synthesized via condensation of an ortho-aminothiophenol derivative with an appropriate carboxylic acid derivative or aldehyde.
  • The methylsulfonyl group is introduced either by starting with a methylsulfonyl-substituted aniline or by oxidation of a methylthio substituent post ring formation.
  • Literature on thiazole-methylsulfonyl derivatives indicates a two-step synthetic scheme where hydrazine derivatives react with methylsulfonyl-substituted precursors under reflux in ethanol to form the heterocyclic core.

Introduction of the 2-Imino Group

  • The 2-imino functionality is introduced by reaction of the benzothiazole intermediate with hydrazine or hydrazine derivatives, forming the imino substituent at the 2-position.
  • This step is often performed under reflux conditions in ethanol or similar solvents for several hours, monitored by thin-layer chromatography (TLC) to ensure completion.

Attachment of the Methyl Acetate Side Chain

  • The methyl acetate group at the 3-position is introduced via alkylation or esterification reactions.
  • Typically, methyl 2-bromoacetate or related alkylating agents react with the benzothiazole nitrogen or carbon at the 3-position under basic conditions to form the methyl 2-(benzothiazol-3-yl)acetate structure.
  • The reaction conditions involve mild bases such as triethylamine in solvents like dichloromethane or ethanol, often at room temperature or under reflux.

Formation of the Hydrobromide Salt

  • The free base compound is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent.
  • This salt formation improves the compound’s stability, solubility, and handling properties.
  • The hydrobromide salt is isolated as a solid, typically by precipitation and filtration, followed by washing with cold ethanol to purify.

Representative Synthetic Procedure (Adapted from Related Thiazole-Methylsulfonyl Derivatives)

Step Reagents & Conditions Description Yield (%)
1 Ortho-aminothiophenol derivative + aldehyde Condensation to form benzothiazole ring 70-85
2 Oxidation with H2O2 or m-CPBA Conversion of methylthio to methylsulfonyl group 80-90
3 Reaction with hydrazine hydrate in ethanol Introduction of 2-imino group under reflux (4h) 75-88
4 Alkylation with methyl 2-bromoacetate + base Formation of methyl acetate side chain 65-80
5 Treatment with hydrobromic acid Formation of hydrobromide salt 90-95

Note: The above yields are approximate and based on analogous compound syntheses reported in the literature.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure, with characteristic signals for the methylsulfonyl group, imino proton, aromatic protons, and methyl acetate ester protons.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and composition.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress during reflux steps.
  • X-ray Crystallography: Structural confirmation of closely related thiazole-methylsulfonyl derivatives has been reported, supporting the integrity of the heterocyclic core and substituents.
  • Purity: Commercially available samples report purity around 95% for the hydrobromide salt form.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Ortho-aminothiophenol derivatives, hydrazine, methyl 2-bromoacetate
Solvents Ethanol, dichloromethane, water
Reaction Conditions Reflux (4 h) for ring formation and imino introduction; room temp or reflux for alkylation
Catalysts/Bases Triethylamine or other mild bases
Salt Formation Hydrobromic acid treatment
Purification Filtration, washing with cold ethanol
Characterization Methods NMR, HRMS, TLC, X-ray crystallography (for analogs)

Research Findings and Notes

  • The synthetic route is efficient and reproducible, leveraging well-known heterocyclic chemistry principles.
  • The methylsulfonyl group is critical for biological activity and is introduced via oxidation or starting material substitution.
  • The hydrobromide salt form enhances compound stability and facilitates handling in pharmaceutical applications.
  • Enzyme inhibition studies on related thiazole-methylsulfonyl compounds suggest potential therapeutic applications, emphasizing the importance of precise synthetic control.

Q & A

Basic: What are the key synthetic steps for preparing methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .
  • Step 2: Isolate the intermediate (e.g., acetohydrazide derivative) by precipitation in ice water.
  • Step 3: Perform reductive amination or further functionalization with aldehydes or other electrophiles to generate the target compound. Optimize stoichiometry and reaction time based on TLC and spectroscopic validation .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Methodological Answer:
Use a factorial experimental design to evaluate variables:

  • Solvent selection: Compare polar aprotic solvents (e.g., DMF) versus alcohols (e.g., ethanol). Higher polarity may stabilize intermediates but could hinder crystallization .
  • Temperature control: Reflux conditions (e.g., 80°C in ethanol) versus room-temperature reactions. Elevated temperatures may accelerate kinetics but increase side reactions .
  • Catalyst screening: Test bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution at the thiazole ring.
  • Workup optimization: Adjust pH during precipitation (e.g., ice water vs. acidic/basic conditions) to improve crystallinity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the methylsulfonyl group (δ ~3.5 ppm for S-CH₃), acetate methyl (δ ~3.7 ppm), and imino protons (δ ~8–10 ppm). Compare with benzothiazole analogs .
  • IR Spectroscopy: Identify characteristic stretches: C=O (acetate, ~1700 cm⁻¹), S=O (sulfonyl, ~1350–1150 cm⁻¹), and N-H (imino, ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns (e.g., loss of HBr or methylsulfonyl group) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation: Use X-ray crystallography (e.g., OLEX2 software) to resolve ambiguities in NMR assignments. Refine crystal structures with hydrogen bonding and torsional angle analysis .
  • Isotopic labeling: Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., aromatic vs. imino protons).
  • DFT calculations: Compare experimental ¹³C NMR shifts with computational predictions (e.g., Gaussian software) to validate electronic environments .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .
  • Storage: Store in airtight containers at -20°C, away from moisture and oxidizing agents. Label with hazard codes (e.g., H300 for acute toxicity) .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to environmental toxicity (H400 code) .

Advanced: How to design a long-term environmental impact study for this compound?

Methodological Answer:

  • Phase 1 (Lab): Assess abiotic stability (hydrolysis, photolysis) under varied pH/temperature. Use HPLC-MS to track degradation products .
  • Phase 2 (Ecotoxicology): Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) via OECD Test Guidelines. Measure LC₅₀ and NOEC values .
  • Phase 3 (Field): Deploy passive samplers in water systems near synthesis facilities. Correlate contamination levels with bioaccumulation in benthic organisms .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Functional group variation: Syntize analogs with modified sulfonyl groups (e.g., -SO₂CF₃ vs. -SO₂CH₃) or acetate substituents. Compare bioactivity in enzyme inhibition assays .
  • Crystallographic SAR: Overlay X-ray structures of active/inactive analogs to identify critical hydrogen bonds or steric clashes at the binding site .
  • QSAR modeling: Use ML algorithms (e.g., Random Forest) to correlate electronic descriptors (HOMO/LUMO, logP) with pharmacological data .

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:

  • OLEX2 workflow: Import diffraction data, perform initial solution with SHELX, and refine using charge-flipping algorithms. Validate with R-factor convergence (<5%) .
  • Thermal motion analysis: Adjust anisotropic displacement parameters for sulfonyl and acetate groups to account for dynamic disorder .
  • Hydrogen placement: Use Fourier difference maps to locate missing H atoms, particularly on the imino group, and constrain distances during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.